molecular formula C9H14BrCl2N3 B2609126 1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride CAS No. 2490418-54-5

1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride

Cat. No.: B2609126
CAS No.: 2490418-54-5
M. Wt: 315.04
InChI Key: QYGNDGKAJHANMZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride is a chemical compound with the molecular formula C9H12BrN3.2HCl. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride typically involves the bromination of pyridine followed by the reaction with piperazine. The synthetic route can be summarized as follows:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride can be compared with other similar compounds such as:

    1-(4-Bromopyridin-3-yl)piperazine: Similar structure but with the bromine atom at a different position on the pyridine ring.

    1-(5-Chloropyridin-3-yl)piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Bromopyridin-2-yl)piperazine: Similar structure but with the piperazine ring attached at a different position on the pyridine ring.

These compounds may exhibit different chemical reactivity and biological activity due to the variations in their structure, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.2ClH/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13;;/h5-7,11H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGNDGKAJHANMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CN=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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